4-Hmdm-territrem B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

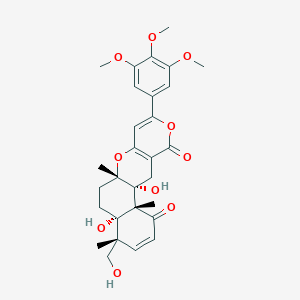

4-Hmdm-territrem B, also known as this compound, is a useful research compound. Its molecular formula is C29H34O10 and its molecular weight is 542.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Neuropharmacology

- Acetylcholinesterase Inhibition : 4-Hmdm-territrem B exhibits strong inhibitory effects on AChE, which is crucial for neurotransmitter breakdown at synapses. This property suggests potential therapeutic applications in treating conditions like Alzheimer's disease and other cognitive disorders .

- Mechanism of Action : The compound binds to the active site of AChE non-covalently but irreversibly, leading to prolonged neurotransmitter activity. This mechanism is critical for understanding how it can modulate synaptic transmission .

-

Toxicology

- Assessment of Toxic Effects : As a tremorgenic mycotoxin, this compound's toxicity profile is essential for evaluating the safety of food products contaminated with Aspergillus species. Studies have demonstrated that exposure can lead to symptoms such as muscle spasms and neurotoxicity due to excessive acetylcholine accumulation .

- Regulatory Implications : Understanding its toxicological effects helps in setting safety standards and regulatory measures for food safety regarding mycotoxin contamination.

-

Pharmaceutical Development

- Drug Design : The structural characteristics of this compound make it a candidate for designing new drugs targeting AChE. Its derivatives can be modified to enhance selectivity and reduce toxicity while maintaining efficacy .

- Case Studies : Research has shown that derivatives of territrem B can exhibit varying degrees of AChE inhibition, highlighting the importance of structure-activity relationships (SAR) in drug development .

Data Tables

| Compound Name | Source Organism | Activity Type | IC50 Value (nM) | Notes |

|---|---|---|---|---|

| This compound | Aspergillus terreus | AChE Inhibition | TBD | Potent irreversible inhibitor |

| Derivative 1 | Aspergillus terreus | AChE Inhibition | 4.2 | Strong activity against AChE |

| Derivative 2 | Aspergillus terreus | Antiviral Activity | 39.3 | Effective against HSV-1 |

| Derivative 3 | Marine-derived fungus | Antiviral Activity | TBD | New compound with promising results |

Case Studies

- Acetylcholinesterase Inhibition Study

-

Toxicological Assessment

- A comprehensive toxicological evaluation was conducted on food products contaminated with Aspergillus terreus, revealing that exposure to this compound resulted in significant neurotoxic effects in animal models. This study emphasized the need for monitoring mycotoxin levels in food supplies to prevent health risks .

Analyse Chemischer Reaktionen

Structural Elucidation

The structure of 4-Hmdm-territrem B was confirmed using spectroscopic methods:

-

UV Spectroscopy : Identified conjugated systems in the territrem core.

-

NMR Spectroscopy : Confirmed methoxymethyl substitution at the 4β position.

-

Mass Spectrometry : Molecular ion peak at m/z 526.6 g/mol (consistent with its molecular formula C29H34O9) .

Biological Activity

This compound inhibits AChE with an IC₅₀ of 6.30 × 10⁻⁵ M , representing 0.4% of the activity of the parent compound, territrem B (IC₅₀ = 1.58 × 10⁻⁷ M) . This reduction in potency is attributed to steric hindrance from the methoxymethyl group, which likely disrupts binding to AChE’s active site .

Comparative Data Table

Mechanistic Insights

The diminished AChE inhibition of this compound compared to territrem B aligns with studies showing that bulky substituents at the 4β position interfere with the compound’s ability to bind irreversibly to AChE . Territrem B itself inhibits AChE via a noncovalent yet irreversible mechanism , blocking the enzyme’s peripheral anionic site .

Metabolic Considerations

While no direct metabolic studies on this compound exist, territrem B undergoes hepatic biotransformation via cytochrome P-450 enzymes (CYP3A4/5), involving hydroxylation and O-demethylation . Similar pathways may apply to its derivatives, potentially altering toxicity or activity.

Eigenschaften

CAS-Nummer |

139122-92-2 |

|---|---|

Molekularformel |

C29H34O10 |

Molekulargewicht |

542.6 g/mol |

IUPAC-Name |

(1R,2R,6R,7S,10S)-1,7-dihydroxy-6-(hydroxymethyl)-2,6,10-trimethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione |

InChI |

InChI=1S/C29H34O10/c1-25(15-30)8-7-22(31)27(3)28(25,33)10-9-26(2)29(27,34)14-17-19(39-26)13-18(38-24(17)32)16-11-20(35-4)23(37-6)21(12-16)36-5/h7-8,11-13,30,33-34H,9-10,14-15H2,1-6H3/t25-,26+,27-,28+,29+/m1/s1 |

InChI-Schlüssel |

PXIKKOJKOBCLTQ-ZCCUTQAASA-N |

SMILES |

CC12CCC3(C(C=CC(=O)C3(C1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O |

Isomerische SMILES |

C[C@]12CC[C@@]3([C@@](C=CC(=O)[C@]3([C@@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O |

Kanonische SMILES |

CC12CCC3(C(C=CC(=O)C3(C1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O |

Synonyme |

4-HMDM-territrem B 4-hydroxymethyl-4-demethylterritrem B 4beta-hydroxymethyl-4beta-demethylterritrem B |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.